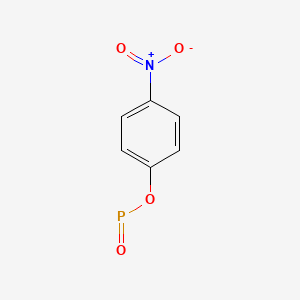

p-Nitrophenyl phosphinate

Description

Historical Context and Evolution of Research on Phosphinates as Model Compounds

The study of phosphinates, including p-nitrophenyl derivatives, has a rich history rooted in the fundamental investigation of reaction mechanisms in organophosphorus chemistry. Early research focused on understanding the hydrolysis of these esters under various conditions, which provided foundational knowledge about the reactivity of the phosphorus center.

One of the seminal areas of investigation has been the acid-catalyzed hydrolysis of phosphinate esters. Studies on compounds like methyl dialkylphosphinates and p-nitrophenyl diphenylphosphinate (B8688654) were instrumental in elucidating the reaction pathways. nih.govcdnsciencepub.com For the hydrolysis of many phosphinate esters, an A2-type mechanism is supported by evidence from kinetic studies, including the analysis of reaction rates in the presence of varying acid concentrations and the determination of activation parameters. cdnsciencepub.com For instance, the acid-catalyzed hydrolysis of p-nitrophenyl diphenylphosphinate shows a maximum rate at a specific acid concentration, with inhibition observed at higher concentrations, a characteristic feature of such mechanisms. nih.gov

These mechanistic studies have been crucial in comparing the reactivity of phosphinates to other organophosphorus compounds like phosphates and phosphonates. The replacement of a P-O bond in a phosphate (B84403) with a more stable P-C bond in a phosphonate (B1237965), or two P-C bonds in a phosphinate, significantly alters the electronic and steric properties at the phosphorus center, thereby influencing reactivity and interaction with biological molecules. The systematic study of the hydrolysis of a series of phosphinate esters, including those with different alkyl and aryl substituents, has allowed researchers to dissect the influence of steric and electronic effects on the reaction rate and mechanism. mdpi.com

Table 1: Kinetic Data for the Hydrolysis of Selected Phosphinate Esters This table presents kinetic parameters for the hydrolysis of various phosphinate esters under specified conditions, illustrating the influence of structure and reaction medium.

| Compound | Conditions | Observed Rate Constant (k) | Reference |

|---|---|---|---|

| p-Nitrophenyl diphenylphosphinate | Acid-catalyzed (1.5 M HClO4, dioxane-water) | Maximum rate observed | nih.gov |

| Methyl diethylphosphinate | Alkaline hydrolysis (70 °C) | Relative rate constant: 260 | mdpi.com |

| Methyl diisopropylphosphinate | Alkaline hydrolysis (120 °C) | Relative rate constant: 41 | mdpi.com |

| Methyl di-tert-butylphosphinate | Alkaline hydrolysis (120 °C) | Relative rate constant: 0.08 | mdpi.com |

Significance of p-Nitrophenyl Phosphinate in Mechanistic Enzymology and Chemical Biology

The unique chemical properties of p-nitrophenyl phosphinates make them invaluable tools in mechanistic enzymology and chemical biology. Their structure allows them to act as substrates for certain enzymes and as potent inhibitors for others, particularly serine hydrolases.

As substrates, the p-nitrophenyl group provides a convenient spectrophotometric handle to monitor enzyme activity. For example, arylester hydrolases have been shown to hydrolyze a range of 4-nitrophenyl organophosphinates. dtic.mil The study of these reactions, including the determination of Michaelis constants (Km), has provided insights into the substrate specificity of these enzymes. For instance, a study of a partially purified arylester hydrolase from rabbit serum found that it could hydrolyze ten out of thirteen 4-nitrophenyl organophosphinates tested, with Km values ranging from 0.021 mM to 0.49 mM. dtic.mil

More significantly, phosphinates serve as excellent transition-state analogs for the hydrolysis of esters and amides. The tetrahedral geometry of the phosphinate group mimics the high-energy tetrahedral intermediate formed during the enzymatic catalysis of these reactions. This structural mimicry leads to tight binding in the enzyme's active site, resulting in potent inhibition. p-Nitrophenyl phosphinates have been extensively used as irreversible inhibitors that phosphinylate the active site serine residue of enzymes like acetylcholinesterase and carboxylesterases. nih.govnih.gov The inhibition kinetics, often characterized by the bimolecular rate constant (ki), provide a measure of the inhibitor's potency and can reveal details about the enzyme's active site architecture and catalytic mechanism. nih.gov For example, 4-nitrophenyl methyl(phenyl)phosphinate (PMP) and 4-nitrophenyl chloromethyl(phenyl)phosphinate (CPMP) have been used to compare the inhibition profiles of acetylcholinesterases from different sources. nih.gov

Table 2: Enzyme Inhibition and Substrate Data for Selected p-Nitrophenyl Phosphinates This table summarizes key kinetic parameters for the interaction of various p-nitrophenyl phosphinates with different enzymes.

| Compound | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl methyl(2-furyl)phosphinate | Arylester Hydrolase (rabbit serum) | Km | 0.021 mM | dtic.mil |

| 4-Nitrophenyl bis-chloromethylphosphinate | Arylester Hydrolase (rabbit serum) | Km | 0.49 mM | dtic.mil |

| 4-Nitrophenyl methyl(phenyl)phosphinate (PMP) | Acetylcholinesterase (Bovine Caudate Nucleus) | ki | Least potent inhibitor tested in study | nih.gov |

| 4-Nitrophenyl chloromethyl(phenyl)phosphinate (CPMP) | Acetylcholinesterase (Eel) | ki | ~10-fold greater than for FBS AChE | nih.gov |

| O-4-Nitrophenyl diphenylphosphinate | Liver Carboxylesterase (in mice) | Inhibition | Reduced activity to 11% of control | nih.gov |

Current Research Landscape and Future Perspectives in Organophosphorus Chemistry

The study of p-nitrophenyl phosphinates is situated within the dynamic and evolving landscape of organophosphorus chemistry. acs.org Current research continues to build on the foundational mechanistic work, exploring new applications for these and related compounds. One major thrust is the development of highly selective enzyme inhibitors for therapeutic and biotechnological purposes. The "tunability" of the phosphinate core—by altering the two P-C linked substituents—allows for the systematic optimization of inhibitor potency and selectivity.

Future perspectives in the field are shaped by several key trends. There is a growing emphasis on developing more sustainable and safer synthetic methods for organophosphorus compounds, moving away from hazardous reagents like phosphorus trichloride. acs.orgresearchgate.net The exploration of novel catalytic systems, including biocatalysis and organocatalysis, for the formation of P-C bonds is an active area of research.

Furthermore, the principles learned from studying model compounds like p-nitrophenyl phosphinates are being applied to more complex biological systems. For instance, phosphinate-based structures are being incorporated into larger molecules to probe protein-protein interactions or to develop new classes of drugs. rsc.org The continued synthesis of novel phosphinate derivatives and the detailed characterization of their interactions with biological targets will undoubtedly uncover new facets of enzyme mechanisms and cellular pathways, ensuring that these model compounds remain relevant for years to come. The evolution of techniques like directed evolution allows for the tailoring of enzymes to either hydrolyze or be inhibited by specific organophosphorus compounds, opening new avenues in bioremediation and biosensing. nih.gov

Structure

3D Structure

Properties

CAS No. |

53204-64-1 |

|---|---|

Molecular Formula |

C6H4NO4P |

Molecular Weight |

185.07 g/mol |

IUPAC Name |

1-nitro-4-phosphorosooxybenzene |

InChI |

InChI=1S/C6H4NO4P/c8-7(9)5-1-3-6(4-2-5)11-12-10/h1-4H |

InChI Key |

RPLNFVZIGAYKDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for P Nitrophenyl Phosphinate and Its Analogues

Stereoselective and Enantioselective Synthesis of Chiral p-Nitrophenyl Alkylphosphinates

The generation of stereochemically pure chiral p-nitrophenyl alkylphosphinates is crucial for understanding their interactions with biological systems and for their application in asymmetric catalysis. Both diastereoselective and enantioselective approaches have been developed to achieve this goal.

Diastereoselective Synthetic Routes

Diastereoselective synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. A notable example is the synthesis of chiral methyl p-nitrophenyl alkylphosphonates, which are structurally related to p-nitrophenyl phosphinates. In this approach, alkylphosphonic dichlorides are reacted sequentially with a chiral auxiliary, such as L-proline ethyl ester, and then with p-nitrophenol. This sequence leads to the formation of intermediate phosphoramidates with a high degree of diastereoselectivity (up to 97% diastereomeric excess). researchgate.net

The diastereoselectivity in this process is influenced by the Curtin-Hammett principle, where the relative rates of reaction of rapidly equilibrating epimers determine the final product distribution. Subsequent stereospecific substitution of the chiral auxiliary with methanol, catalyzed by boron trifluoride, yields the desired enantioenriched methyl p-nitrophenyl alkylphosphonate. researchgate.net

Enantioselective Catalysis in Phosphinate Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral phosphinates by using a catalytic amount of a chiral entity to induce stereoselectivity. While specific examples for p-nitrophenyl phosphinates are not abundant in the literature, broader methodologies in the synthesis of chiral phosphonates and phosphinates can be considered. For instance, transition metal complexes with chiral ligands are widely used in the asymmetric synthesis of C-chiral phosphonates. mdpi.com These methods often involve the coordination of a chiral ligand to a metal catalyst, creating an asymmetric environment that directs the stereochemical course of the reaction. mdpi.com

Furthermore, chemoenzymatic methods have shown great promise. Enzymes, with their inherent chirality, can offer extraordinary rate enhancements and high stereoselectivity. Phosphotriesterases (PTEs) and their mutants have been explored for the kinetic resolution of a wide range of racemic phosphate (B84403), phosphonate (B1237965), and phosphinate esters. tamu.edu This technique relies on the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric purity.

Role of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of P-chiral phosphorus compounds, chiral auxiliaries have been instrumental in achieving high levels of diastereocontrol. chemrxiv.org Natural compounds like amino acids, terpenes, and alkaloids are often used as chiral inductors. mdpi.com

For example, in the synthesis of chiral methyl p-nitrophenyl alkylphosphonates, L-proline ethyl ester serves as a chiral auxiliary. researchgate.net The chirality of the proline derivative directs the nucleophilic attack on the phosphorus center, leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary is critical and can significantly influence the level of stereoselectivity. nih.gov

In enantioselective catalysis, the catalyst itself is the source of chirality. Chiral catalysts can be broadly categorized into metal-based catalysts and organocatalysts. rsc.org Chiral metal complexes, often derived from ligands like BINOL, are effective in a variety of asymmetric transformations leading to P-chiral compounds. researchgate.net Organocatalysts, which are small organic molecules, have also emerged as powerful tools for the enantioselective synthesis of organophosphorus compounds. researchgate.net

Novel Synthetic Pathways for Phosphinate Derivatives

The development of new synthetic methods for phosphinate derivatives is driven by the need for molecular diversity and efficient access to complex structures. Multi-component reactions and novel functionalization strategies are at the forefront of these efforts.

Multi-component Reactions for Phosphinate Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all the starting materials. rug.nl MCRs are highly convergent and atom-economical, making them attractive for the construction of diverse molecular scaffolds. rug.nl

While specific MCRs for the direct synthesis of the p-nitrophenyl phosphinate scaffold are not extensively documented, the principles of MCRs have been widely applied to the synthesis of other phosphonate-containing compounds. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been used to generate libraries of complex molecules, some of which could potentially be adapted to include a phosphinate moiety. mdpi.comnih.gov The development of new MCRs that can directly incorporate the this compound unit would be a significant advancement in the field.

Functionalization and Derivatization Strategies

The p-nitrophenyl group in this compound is a versatile functional handle that can be readily modified to generate a variety of derivatives. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, such as diazotization followed by coupling to proteins or other biomolecules. umich.edu

Furthermore, the p-nitrophenyl ester itself is an activated ester, making it susceptible to nucleophilic attack. This reactivity can be exploited for the derivatization of the phosphinate moiety. For instance, the p-nitrophenoxy group can be displaced by other nucleophiles, such as alcohols or amines, to generate a library of different phosphinate esters or phosphinamides. This strategy is particularly useful in the context of creating probes for studying enzyme mechanisms or for the development of inhibitors.

The functionalization of the alkyl or aryl group attached to the phosphorus atom also offers a route to a wide array of derivatives. Modern synthetic methodologies, such as cross-coupling reactions, can be employed to introduce various substituents, further expanding the chemical space of accessible this compound analogues.

Chemoenzymatic Synthesis of Complex this compound Analogues

The development of complex analogues of this compound often necessitates a multi-step approach where the chirality and functionality of the molecule are carefully controlled. Chemoenzymatic strategies offer distinct advantages in this regard, leveraging the high selectivity of enzymes for specific transformations that can be challenging to achieve through purely chemical means. Key to these synthetic routes is the use of hydrolases, particularly phosphotriesterases and lipases, to introduce or resolve chiral centers at the phosphorus atom.

Phosphotriesterases (PTEs), enzymes known for their ability to hydrolyze organophosphorus triesters, have been effectively utilized in the kinetic resolution of racemic phosphinate esters. The wild-type phosphotriesterase from Pseudomonas diminuta has demonstrated a preference for the hydrolysis of the (Sp)-enantiomer of various methyl phenyl p-substituted-phenylphosphinate esters. This stereopreference allows for the separation of the corresponding (Rp)-enantiomer, which can then serve as a chiral building block for the synthesis of more complex molecules.

A significant advancement in this area involves the use of engineered PTE variants. Through site-directed mutagenesis, researchers have successfully inverted the stereoselectivity of the enzyme. For instance, specific mutants of PTE have been developed that preferentially hydrolyze the (Rp)-enantiomer, providing access to the (Sp)-enantiomer of the phosphinate ester in high enantiomeric excess. This ability to tailor the enzyme's stereopreference is a cornerstone of modern chemoenzymatic synthesis, enabling the production of either enantiomer of a chiral phosphinate precursor.

Lipases, another class of widely used biocatalysts, also play a crucial role in the chemoenzymatic synthesis of phosphinate analogues. These enzymes are particularly adept at catalyzing esterification and transesterification reactions with high enantioselectivity. In a typical chemoenzymatic sequence, a racemic phosphinic acid can be esterified with an alcohol in the presence of a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the esterified product from the unreacted enantiomer. This enzymatic resolution step provides access to enantiomerically enriched phosphinic acids and their corresponding esters, which are versatile intermediates for further chemical modifications to build molecular complexity.

The true power of the chemoenzymatic approach lies in the seamless integration of these highly selective enzymatic steps with a diverse array of chemical transformations. Once an enantiomerically pure phosphinate building block is obtained through enzymatic resolution, it can be subjected to various chemical reactions, such as cross-coupling, alkylation, or amidation, to introduce different functional groups and construct the desired complex analogue. This hybrid approach allows for the efficient synthesis of a wide range of structurally diverse and stereochemically pure this compound analogues that would be difficult to access through other synthetic methods.

The following table summarizes the key enzymes and their applications in the chemoenzymatic synthesis of chiral phosphinate precursors:

| Enzyme | Enzyme Class | Typical Reaction | Application in Phosphinate Analogue Synthesis |

| Phosphotriesterase (PTE) (Wild-Type) | Hydrolase | Hydrolysis | Kinetic resolution of racemic this compound esters to yield the (Rp)-enantiomer by selectively hydrolyzing the (Sp)-enantiomer. |

| Phosphotriesterase (PTE) (Mutants) | Hydrolase | Hydrolysis | Kinetic resolution of racemic this compound esters with inverted stereoselectivity to yield the (Sp)-enantiomer. |

| Lipase | Hydrolase | Esterification/Transesterification | Kinetic resolution of racemic phosphinic acids or their esters to produce enantiomerically enriched phosphinate building blocks. |

This synergistic combination of biocatalysis and chemical synthesis provides a robust and flexible platform for the creation of novel and complex this compound analogues with precisely controlled stereochemistry, opening up new avenues for research and development in various scientific disciplines.

Mechanistic Investigations of Phosphoryl and Phosphinyl Transfer Reactions

Hydrolytic Mechanisms of p-Nitrophenyl Phosphinates

The hydrolysis of phosphinate esters, involving the cleavage of the P-O bond, can proceed through various pathways depending on the reaction conditions. The mechanism is influenced by factors such as pH, the nature of the substituents on the phosphorus atom, and the solvent system. nih.gov A nucleophilic attack generally occurs on the phosphorus atom of the P=O unit. nih.gov

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of p-nitrophenyl phosphinates has been a subject of detailed mechanistic study. Research on p-nitrophenyl diphenylphosphinate (B8688654) in a dioxane-water mixture revealed that the reaction rate is highly dependent on the acid concentration. nih.gov The rate constant was observed to reach a maximum at an acid concentration of 1.5 M HClO₄. nih.gov At higher concentrations of acid, a phenomenon known as acidic inhibition was observed, where the reaction rate begins to decrease. nih.gov

In general, the acid-catalyzed hydrolysis of phosphinate esters can proceed through several mechanisms, with the most common being the AAc2 mechanism, which involves a bimolecular reaction with P-O bond cleavage where water is the nucleophile. nih.gov Less common pathways include the AAl2 (P-O bond cleavage with water involvement) and AAl1 (unimolecular, C-O bond cleavage) mechanisms. nih.gov Unlike base-catalyzed hydrolysis, polar and steric effects have been found to have minimal influence on the acid-catalyzed pathway for some phosphinates. nih.gov

Alkaline Hydrolysis and Nucleophilic Dephosphinylation

Under alkaline conditions, the hydrolysis of phosphinate esters proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center. acs.org The major factors that influence the rate of alkaline hydrolysis of phosphinate esters are the degree of steric hindrance at the phosphorus atom and the strength of the resulting phosphinic acid. nih.gov Studies on a series of ethyl phosphinates showed that increasing steric hindrance significantly decreases the reaction rate. nih.gov For example, ethyl di-tert-butylphosphinate was found to hydrolyze 500 times slower than ethyl diisopropylphosphinate. nih.gov

The reaction can proceed through either a concerted mechanism, where bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously in a single transition state, or a stepwise mechanism. sapub.org A stepwise pathway involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.org Research on the reaction of 4-nitrophenyl diphenyl phosphinate with aryloxides in an aqueous medium suggested a concerted mechanism. sapub.org In contrast, studies on the aminolysis of aryldiphenyl phosphinates in acetonitrile pointed towards a stepwise mechanism involving a zwitterionic pentacoordinate intermediate, with the breakdown of this intermediate being the rate-determining step. sapub.org

Solvent and Solvation Effects on Reaction Rates and Mechanisms

The solvent plays a critical role in the hydrolysis of phosphinate esters by influencing the stability of the ground state and the transition state. The rates of hydrolysis for diphenyl aryl phosphinates with a p-nitrophenyl leaving group are generally faster in water compared to mixed aqueous-organic solvents like ethanol, dioxane, or acetone. nih.gov The rate in water can be 3- to 10-fold faster than in these mixed solvents. nih.gov This observation suggests that the ground state is slightly better stabilized than the transition state in these mixed solvent systems. nih.gov

The effect of solvent mixtures on hydrolysis rates can be complex. For the related alkaline hydrolysis of bis(p-nitrophenyl) phosphate (B84403), the reaction rate in aqueous DMSO, dioxane, and acetonitrile mixtures initially decreases as the concentration of the organic cosolvent increases up to about 70%. nih.gov Beyond this point, the rate increases sharply. nih.gov This behavior is attributed to a combination of ground state desolvation and transition state stabilization in solvent mixtures with high organic content. nih.gov For instance, the hydrolysis of p-nitrophenyl phosphate dianion is accelerated by over 10⁶ times in acetonitrile containing a small amount of water compared to pure water, a rate enhancement that is primarily entropic in origin. nih.gov

Kinetic and Thermodynamic Analysis of Phosphinyl Transfer

Kinetic and thermodynamic analyses are essential tools for elucidating the detailed mechanisms of chemical reactions. Techniques such as kinetic isotope effect studies and the characterization of transition states provide deep insights into bond-making and bond-breaking processes.

Kinetic Isotope Effect Studies for Mechanism Elucidation

Kinetic Isotope Effect (KIE) studies are a powerful method for investigating reaction mechanisms by determining how atomic isotopic substitution affects the rate of a reaction. By measuring the reaction rates of molecules containing different isotopes at specific atomic positions (e.g., ¹⁸O in the leaving group or non-bridging oxygen atoms, ¹⁵N in the nitrophenyl group), researchers can infer the degree of bond cleavage and formation in the transition state.

While KIE studies have been extensively applied to the hydrolysis of related compounds like p-nitrophenyl phosphate and aryl methylphosphonate (B1257008) esters, specific kinetic isotope effect data for the hydrolysis of p-nitrophenyl phosphinate are not prominently available in the surveyed scientific literature. nih.gov For aryl methylphosphonate esters coordinated to a dinuclear cobalt(III) center, kinetic isotope effects in the p-nitrophenyl leaving group were measured as ¹⁸k(lg) = 1.0228 and ¹⁵k = 1.0014, providing insight into the transition state of that specific system. nih.gov

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and its structure dictates the reaction's kinetic feasibility. Characterizing the transition state involves determining the geometry and charge distribution of the molecular species at this point. This is often achieved by combining experimental kinetic data, including linear free energy relationships (LFERs) and KIEs, with computational modeling.

For phosphinyl transfer reactions, the transition state can range from "associative," where bond formation to the incoming nucleophile is advanced, to "dissociative," where bond cleavage to the leaving group is more pronounced. Phosphinate esters have been used as transition state analogues to generate catalytic antibodies for phosphate ester hydrolysis, indicating their structural similarity to the transition state of phosphoryl transfer. cdnsciencepub.com However, detailed experimental or computational studies characterizing the specific transition state for the hydrolysis of this compound are not readily found in the reviewed literature. For comparison, studies on p-nitrophenyl phosphate dianion hydrolysis indicate a late transition state with significant P-O bond cleavage to the leaving group. lu.se

Activation Parameters and Energy Landscapes

The rate and mechanism of a chemical reaction are fundamentally described by its activation parameters and the corresponding energy landscape. For the hydrolysis of phosphinate esters, these parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—provide critical insights into the structure and energetics of the transition state.

Research into the hydrolysis of various phosphinate esters, such as methyl methyl-arylphosphinates, has been conducted across a range of temperatures to determine these thermodynamic parameters. The energy of activation (Ea), derived from the Arrhenius equation, quantifies the minimum energy required for the reaction to occur. This, along with ΔH‡ and ΔS‡, defines the key features of the reaction's energy profile.

The energy landscape for a reaction like the hydrolysis of a this compound derivative is a conceptual plot of potential energy against the reaction coordinate. The reactants reside in an energy well, and to become products, they must pass through a higher-energy transition state. The height of this barrier is the activation energy.

A key parameter is the entropy of activation (ΔS‡), which indicates the degree of order in the transition state compared to the reactants. A significantly negative ΔS‡ suggests a highly ordered transition state, which is characteristic of a bimolecular mechanism where the nucleophile (e.g., a water molecule or hydroxide ion) and the phosphinate ester are brought together in a specific orientation. Conversely, a ΔS‡ near zero or a positive value would imply a more disordered or dissociative transition state, where bond breaking is more advanced than bond formation. For many phosphinate and phosphonate (B1237965) ester hydrolyses, a bimolecular associative mechanism with an ordered transition state is common.

| Compound Type | Reaction Condition | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Inferred Transition State Characteristics |

|---|---|---|---|---|

| Methyl Methyl-Arylphosphinates | Acid-Catalyzed Hydrolysis | Data varies with substituent | Typically negative | Ordered, bimolecular (A-2 type) |

| p-Nitrophenyl Diphenylphosphinate | Acid-Catalyzed Hydrolysis | Not explicitly detailed in sources | Expected to be negative | Ordered, involving protonated substrate and water |

Intramolecular and Intermolecular Catalysis in Phosphinate Reactions

The hydrolysis of phosphinate esters can be significantly accelerated through catalysis. Both intermolecular (between separate molecules) and intramolecular (within the same molecule) pathways are crucial in these transformations.

Intermolecular Catalysis: A prime example of intermolecular catalysis is the acid-catalyzed hydrolysis of p-nitrophenyl diphenylphosphinate. The reaction rate is highly dependent on the concentration of the acid catalyst. The mechanism involves the protonation of the phosphoryl oxygen of the phosphinate ester. This protonation makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

Interestingly, the rate of hydrolysis for p-nitrophenyl diphenylphosphinate shows a maximum at a specific acid concentration (around 1.5 M HClO₄ in a dioxane-water mixture) nih.gov. Beyond this concentration, the rate begins to decrease. This phenomenon is attributed to the reduced activity of water at very high acid concentrations, which diminishes its role as the nucleophile, leading to acid inhibition nih.gov. This demonstrates a complex interplay where the acid acts as both a catalyst by activating the substrate and an inhibitor by reducing the availability of the nucleophile.

Intramolecular Catalysis: Intramolecular catalysis, or neighboring group participation, occurs when a functional group within the phosphinate-containing molecule itself acts as a catalyst. This can lead to dramatic rate enhancements compared to analogous intermolecular reactions because the reacting groups are held in close proximity, increasing the effective concentration.

While specific studies on this compound featuring intramolecular catalysis are not widely documented, extensive research on related phosphonate esters illustrates the powerful nature of this mechanism. These examples provide a clear framework for understanding how such catalysis would operate in phosphinates.

Neighboring Carboxyl Group: The hydrolysis of cis-diethyl 2-carboxyvinylphosphonate is accelerated by a factor of approximately 10⁶ compared to its trans-isomer capes.gov.br. This immense rate increase is due to the undissociated carboxylic acid group being positioned to act as an internal general acid catalyst, protonating the leaving group or activating the phosphorus center for nucleophilic attack capes.gov.br.

Neighboring Oxime and Ketone Groups: Studies on p-nitrophenyl phenacyl methylphosphonate have shown that a neighboring ketonic carbonyl group can accelerate hydrolysis significantly acs.org. Replacing the ketone with an oxime group provides a further rate enhancement . In this case, the oximate anion can act as an intramolecular nucleophile or a general base to facilitate a water-mediated attack on the phosphorus center .

These examples from closely related phosphonates underscore the principle that a suitably positioned functional group can act as a highly efficient internal catalyst in the cleavage of phosphorus-ester bonds.

Enzymatic Catalysis and Substrate Specificity of P Nitrophenyl Phosphinate Analogues

p-Nitrophenyl Phosphinate as a Substrate for Hydrolases

This compound and its analogues are valuable tools for studying the activity of various hydrolases. The presence of the p-nitrophenyl group allows for a chromogenic assay, where the enzymatic hydrolysis releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. wikipedia.orgsigmaaldrich.comnih.govneb.com This property makes these compounds useful substrates for investigating enzyme kinetics and mechanisms.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov While the primary substrates for PDEs are cyclic nucleotides, studies have explored their activity on other phosphate-containing compounds. The interaction of this compound analogues with phosphodiesterases provides insights into the substrate specificity and active site architecture of these enzymes. Although specific studies focusing solely on this compound and phosphodiesterases are limited, the broader understanding of PDE interactions with various phosphodiester and phosphonate (B1237965) inhibitors helps in postulating the nature of these interactions. nih.gov For instance, the structural similarities between this compound and the phosphate (B84403) backbone of nucleic acids and other endogenous substrates suggest potential competitive inhibition or slow hydrolysis by certain PDE isoforms.

p-Nitrophenyl phosphate (pNPP), a close analogue of this compound, is a widely used substrate for assaying alkaline and acid phosphatases. wikipedia.orgsigmaaldrich.com Phosphatases catalyze the hydrolysis of pNPP to p-nitrophenol and inorganic phosphate. wikipedia.orgneb.com The reactivity of this compound with phosphatases is also of significant interest. For example, ubiquitin has been shown to exhibit p-nitrophenyl phosphatase activity with an acidic pH optimum. nih.gov This phosphomonoesterase activity is competitively inhibited by known acid phosphatase inhibitors such as arsenate, molybdate, and phosphate. nih.gov

Similarly, esterases, which hydrolyze ester bonds, can also exhibit activity towards this compound analogues. The esterase activity of ubiquitin, for instance, has been studied alongside its phosphatase activity. nih.gov The ability of these enzymes to hydrolyze the P-O bond in this compound highlights their catalytic versatility and the potential for substrate promiscuity.

Enzyme kinetics studies using this compound analogues provide valuable data on substrate affinity (K_m) and maximum reaction velocity (V_max). wikipedia.org For example, the K+-dependent p-nitrophenylphosphatase activity of (Na+ + K+)-ATPase exhibits substrate inhibition, with a K_i of about 9.5 mM. nih.gov Potassium ions reduce the apparent affinity for the substrate, while p-nitrophenyl phosphate reduces the apparent affinity for K+ activation. nih.gov

In another study, the phosphomonoesterase activity of ubiquitin showed a K_m of 1.8 x 10^-3 M for the phosphomonoanion as the true substrate. nih.gov The Michaelis-Menten constant (K_m) is a measure of the substrate concentration at which the reaction rate is half of the maximum, providing an indication of the enzyme's affinity for the substrate. wikipedia.org

Below is an interactive data table summarizing kinetic parameters from various studies:

Interactive Data Table: Kinetic Parameters of Enzymes with this compound Analogues| Enzyme | Substrate | K_m (M) | K_i (M) | Notes | Reference |

| (Na+ + K+)-ATPase | p-Nitrophenyl phosphate | - | ~9.5 x 10^-3 | Substrate inhibition | nih.gov |

| Ubiquitin | p-Nitrophenyl phosphate | 1.8 x 10^-3 | - | Phosphomonoanion is the true substrate | nih.gov |

| Ubiquitin | Arsenate | - | 1.3 x 10^-3 | Competitive inhibitor of p-nitrophenyl phosphatase activity | nih.gov |

| Ubiquitin | Molybdate | - | 1.2 x 10^-6 | Competitive inhibitor of p-nitrophenyl phosphatase activity | nih.gov |

| Ubiquitin | Phosphate | - | 1.4 x 10^-3 | Competitive inhibitor of p-nitrophenyl phosphatase activity | nih.gov |

Enzyme-Substrate Interactions and Active Site Analysis

The study of how this compound and its analogues bind to the active sites of enzymes is crucial for understanding the molecular basis of catalysis and for the design of specific inhibitors.

Molecular recognition in the active site of an enzyme involves a combination of specific interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In the case of phosphatases, the active site typically contains a positively charged pocket that attracts the negatively charged phosphate group of the substrate. nih.gov The binding of the phosphate moiety is a key step in the catalytic mechanism. nih.gov

For instance, in dual-specificity phosphatase 22 (DUSP22), the active site forms a phosphate-binding loop that interacts favorably with the incoming substrate. nih.gov The aryl ring of p-nitrophenyl phosphate is surrounded by a hydrophobic environment provided by leucine (B10760876) and valine residues. nih.gov This highlights the importance of both the phosphate group and the organic moiety in substrate recognition and binding. The study of phosphoprotein binding-domains provides a framework for understanding the molecular recognition elements involved in the interaction between phosphorylated substrates and their target enzymes. nih.gov

The binding of a substrate to an enzyme's active site can induce conformational changes in the protein. gersteinlab.org These changes can range from small local rearrangements to large-scale domain movements and are often essential for catalysis. nih.gov The "induced-fit" model proposes that the initial interaction between the enzyme and substrate leads to a conformational change that optimizes the alignment of catalytic residues for the reaction to occur. gersteinlab.org

For example, in nitrophorin 4, a change in pH leads to the deprotonation of an aspartic acid residue, causing a conformational shift from a closed to an open state. nih.govresearchgate.net While this example does not directly involve this compound, it illustrates the principle of ligand-induced conformational changes. The binding of this compound or its analogues to an enzyme's active site can similarly trigger conformational adjustments. These changes can be studied using various biophysical techniques, providing insights into the dynamic nature of enzyme-substrate interactions. The binding of phosphate to alkaline phosphatase, for instance, induces small structural changes in the enzyme. nih.gov

Catalytic Promiscuity and Enzyme Engineering with Phosphinate Substrates

Catalytic promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary physiological one. nih.gov This phenomenon is particularly well-documented within superfamilies of enzymes that catalyze phosphoryl and sulfuryl transfer, such as the alkaline phosphatase (AP) superfamily. nih.govacs.org These enzymes often exhibit broad substrate specificity and can hydrolyze various phosphate and sulfate (B86663) esters. nih.gov The inherent flexibility of their active sites allows them to accommodate and catalyze the transformation of substrates that are structurally related, but not identical, to their native substrates. acs.org This includes phosphonate and phosphinate analogues, which mimic the chemical structure of phosphates.

A notable example of catalytic promiscuity is observed in Protein Phosphatase-1 (PP1), a serine/threonine phosphatase. nih.gov While its primary role involves the hydrolysis of phosphate monoesters, PP1 also efficiently catalyzes the hydrolysis of 4-nitrophenyl methylphosphonate (B1257008) (4NPMP), a phosphonate diester analogue. nih.gov The enzyme demonstrates significant activity towards this phosphonate substrate, with only a 10-fold decrease in activity compared to its native substrate, p-nitrophenyl phosphate (pNPP). nih.gov This ability to process a phosphonate highlights the active site's plasticity. The kinetic data reveals that while the catalytic efficiency (kcat/KM) is lower for the phosphonate, the enzyme is still a proficient catalyst for its hydrolysis, underscoring its promiscuous nature. nih.gov

Table 1: Kinetic Parameters of PP1γ for Phosphate vs. Phosphonate Hydrolysis

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl phosphate (4NPP) | 12 | 1.5 | 8000 | nih.gov |

| 4-Nitrophenyl methylphosphonate (4NPMP) | 0.24 | 0.3 | 800 | nih.gov |

The structural and electronic similarity of phosphinates and their phosphonate analogues to the tetrahedral transition states of phosphate ester hydrolysis makes them invaluable tools in enzyme engineering. researchgate.netresearchgate.netacs.org These molecules can act as potent transition-state analogue inhibitors, which are compounds designed to bind tightly to an enzyme's active site by mimicking the geometry of the transition state. researchgate.netnih.gov This property is exploited in directed evolution, a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with new or enhanced functions.

In a typical directed evolution experiment, phosphinate or phosphonate analogues can be used as selection agents. Enzyme variants from a large library that show improved binding or catalytic activity towards these analogues can be identified and isolated. For example, phosphonate-based inhibitors have been successfully used to generate competitive inhibitors for a range of enzymes, including phosphatases. researchgate.neteurekaselect.com

Furthermore, this compound analogues are crucial for probing and engineering the stereoselectivity of enzymes. Organophosphorus acid anhydrolase (OPAA), for instance, catalyzes the hydrolysis of p-nitrophenyl analogues of nerve agents like sarin (B92409) and soman. nih.govtamu.edu Studies on its activity with different stereoisomers of these phosphonate analogues reveal a distinct preference for the R(P)-configuration at the chiral phosphorus center. nih.gov This detailed kinetic information is vital for engineering enzymes with enhanced specificity for detoxifying the most toxic stereoisomers of such compounds. tamu.edu

Table 2: Stereoselectivity of Organophosphorus Acid Anhydrolase (OPAA) Towards p-Nitrophenyl Phosphonate Analogues

| Substrate Analogue | Stereoisomer | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Sarin Analogue | R(P)-enantiomer | 250 | nih.gov |

| S(P)-enantiomer | 110 | nih.gov | |

| Soman Analogue | R(P)S(C)-isomer | 36,300 | nih.gov |

| R(P)R(C)-isomer | 1,250 | nih.gov | |

| S(P)R(C)-isomer | 80 | nih.gov | |

| S(P)S(C)-isomer | 5 | nih.gov |

Computational Chemistry and Advanced Modeling of P Nitrophenyl Phosphinate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and potential energy surfaces, which collectively govern the molecule's reactivity.

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of chemical reactions involving organophosphorus compounds. For p-Nitrophenyl phosphinate and related esters, DFT is particularly useful for mapping the reaction pathways of processes like hydrolysis. Studies on similar compounds, such as p-nitrophenyl diphenylphosphinate (B8688654), have used DFT to elucidate the intricacies of their acid-catalyzed hydrolysis. nih.gov

These computational investigations model the reaction step-by-step, identifying key intermediates and, crucially, the transition state structures. The energy of these transition states determines the activation energy barrier for the reaction. For instance, in the hydrolysis of phosphinates, DFT can distinguish between different potential mechanisms, such as those involving P-O bond cleavage (an AAc2-type mechanism) or C-O bond cleavage. nih.gov By calculating the free energy profile, researchers can predict the most favorable reaction pathway. For example, in a study on the hydrolysis of p-nitrophenyl diphenylphosphinate in a dioxane-water mixture, a maximum reaction rate was observed at a specific acid concentration, with inhibition at higher concentrations, a phenomenon that can be rationalized by modeling the protonation states of the reactants and intermediates. nih.gov

| Parameter | Value | Description |

| Reaction Studied | Acid-Catalyzed Hydrolysis | Hydrolysis of a this compound analogue. |

| Computational Method | Density Functional Theory (DFT) | Used to calculate the potential energy surface. |

| Key Findings | Identification of Transition State | Elucidation of the geometry and energy of the transition state. |

| Mechanistic Insight | AAc2 Pathway Favored | P-O bond cleavage is identified as the more likely mechanism over C-O bond cleavage. |

This table presents representative findings from DFT studies on the hydrolysis of this compound analogues.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com

For this compound, the electronic properties are heavily influenced by its constituent functional groups. The potent electron-withdrawing nature of the p-nitro group significantly lowers the energy of the LUMO, which is typically distributed over the nitrophenyl ring. researchgate.net This low-energy LUMO makes the molecule susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. imist.ma DFT calculations on the closely related p-nitrophenol show a smaller energy gap compared to analogues with electron-donating groups, indicating higher reactivity. imist.ma

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.2185 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -2.8589 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.3596 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Data is based on DFT B3LYP/6-311G(d,p) calculations for the structurally similar p-nitrophenol, as a proxy for this compound. imist.ma

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In a molecule like this compound, the MEP map would clearly show significant negative electrostatic potential localized on the oxygen atoms of both the nitro group and the phosphinate group. researchgate.netthaiscience.info These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, positive potential would be observed around the hydrogen atoms of the phenyl ring. This detailed picture of the charge landscape helps to rationalize intermolecular interactions, such as those occurring in a solvent or at the active site of an enzyme. researchgate.net

Molecular Dynamics Simulations of Enzyme-Phosphinate Complexes

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in complex environments like the active site of an enzyme.

Phosphinates are known to be potent inhibitors of various enzymes, including proteases, where they act as transition-state analogues. nih.govresearchgate.net MD simulations are instrumental in understanding the dynamic process of how a phosphinate inhibitor binds to its target enzyme. mdpi.com These simulations can model the entire binding event, from the initial diffusion of the inhibitor towards the enzyme to its final docking in the active site. nih.govpnas.orgbohrium.com

By tracking the trajectory of each atom over time, MD simulations reveal the specific non-covalent interactions that stabilize the enzyme-inhibitor complex. For a phosphinate inhibitor, key interactions often include hydrogen bonds between the phosphinate oxygens and residues in the enzyme's active site, such as the catalytic aspartic acid dyad in aspartic proteases. nih.gov These simulations can quantify the stability of these interactions and highlight the roles of specific amino acid residues in the binding process, providing a detailed, dynamic picture that complements static experimental structures. uq.edu.au

A significant challenge in studying ligand-protein binding is the inherent flexibility of both the ligand and the protein. osti.gov A ligand may adopt multiple conformations or binding poses within the active site, and the protein itself can undergo conformational changes upon binding (an "induced fit"). mdpi.com Standard MD simulations may not always be sufficient to explore all relevant conformations, especially if they are separated by high energy barriers. nih.govfigshare.com

To overcome this, enhanced sampling techniques such as metadynamics are employed. nih.govacs.org These methods accelerate the exploration of the conformational space by adding a history-dependent bias to the potential energy, encouraging the system to escape from local energy minima and cross high energy barriers. acs.org By applying these techniques to enzyme-phosphinate complexes, researchers can construct a free energy landscape of the binding process. This landscape reveals the relative stabilities of different binding poses, identifies metastable intermediate states, and maps the transition pathways between them. nih.gov This provides a comprehensive thermodynamic and kinetic understanding of the binding event, which is crucial for the rational design of more potent and specific inhibitors. nih.govfigshare.com

Molecular Docking and Virtual Screening for Enzyme Inhibition/Substrate Prediction

Molecular docking and virtual screening are powerful computational techniques integral to modern drug discovery and mechanistic enzymology. These methods are employed to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein or enzyme, and to screen large libraries of compounds for potential inhibitors or substrates.

Virtual screening, in this context, involves the computational simulation of docking a library of molecules into the three-dimensional structure of a target enzyme. mdpi.comajbls.com This process allows for the rapid, cost-effective identification of "hit" compounds that are predicted to bind with high affinity and specificity to the enzyme's active site. nih.govresearchgate.net For a compound like this compound, which can act as a substrate analog or transition state analog for various hydrolases (e.g., phosphodiesterases, phosphatases), virtual screening can identify enzymes that are likely to interact with it. The general workflow begins with a prepared 3D structure of the target enzyme and a library of compounds. Each compound is then computationally "docked" into the enzyme's active site, and a scoring function is used to estimate the binding affinity. ajbls.com This allows for the ranking of compounds, prioritizing those with the most favorable predicted binding for subsequent experimental validation. researchgate.netnih.gov

Molecular docking simulations provide a more detailed, atom-level view of the binding interaction. ajbls.com The simulation predicts the preferred orientation, or "pose," of the ligand within the active site, which is crucial for understanding the mechanism of inhibition or catalysis. For this compound, docking can reveal how its phosphinyl group, nitrophenyl moiety, and ester linkage interact with the amino acid residues of the enzyme's active site. This information is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Modeling the interaction between a ligand like this compound and an enzyme's active site is a critical step in understanding its potential as an inhibitor or substrate. This process aims to identify the specific non-covalent interactions that stabilize the enzyme-ligand complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The primary output of a docking simulation is the binding pose of the ligand, which reveals its spatial arrangement within the active site. For this compound, key interactions might involve:

Hydrogen bonding: The oxygen atoms of the phosphinate group and the nitro group can act as hydrogen bond acceptors, interacting with donor residues in the active site such as arginine, lysine, or serine.

Hydrophobic interactions: The phenyl ring of the p-nitrophenyl group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine (B10760876), isoleucine, and valine.

Pi-stacking: The aromatic ring can also participate in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the active site.

The identification of these interaction "hot spots" is essential for predicting the compound's affinity and specificity. nih.gov Computational tools can generate detailed 2D and 3D diagrams that visualize these interactions, providing a clear picture of the binding mode.

Furthermore, to assess the stability of the predicted binding pose and interactions, molecular dynamics (MD) simulations are often performed. MD simulations model the movement of atoms in the enzyme-ligand complex over time, providing insights into the flexibility of the active site and the dynamic stability of the key interactions identified through docking. nih.gov This integrated approach of docking followed by MD simulation offers a more robust prediction of the ligand's behavior in the enzyme's active site.

A crucial component of molecular docking is the scoring function, a mathematical model used to approximate the binding free energy of a protein-ligand complex. wikipedia.org Scoring functions are essential for two main tasks: ranking different poses of the same ligand to identify the most likely binding conformation and ranking different ligands to prioritize potential hits in a virtual screen. nih.govnih.gov The accuracy of these predictions is highly dependent on the quality of the scoring function. stanford.edu

There are several classes of scoring functions, each with its own theoretical basis, strengths, and weaknesses. wikipedia.orgfrontiersin.org

| Type of Scoring Function | Principle | Advantages | Disadvantages |

| Force-Field-Based | Calculates binding energy by summing up van der Waals and electrostatic interaction terms based on a classical mechanics force field. wikipedia.org | Physically intuitive and can be computationally fast. | Often struggle with accurately modeling solvation effects and entropy. |

| Empirical | Estimates binding affinity using a linear combination of weighted energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts, rotational entropy). wikipedia.org Weights are derived from regression analysis of experimental data. | Computationally very fast and can perform well for specific protein families. | Performance is highly dependent on the quality and diversity of the training set; may lack generalizability. |

| Knowledge-Based | Derives statistical potentials (potentials of mean force) from the frequency of atom-pair contacts observed in large databases of known protein-ligand crystal structures. wikipedia.org | Can capture complex, multi-atom interactions implicitly and are generally fast. | Accuracy depends on the assumption that the distribution of interactions in the database reflects their energetic favorability. |

| Machine-Learning-Based | Uses machine learning algorithms (e.g., random forest, support vector machines, deep neural networks) trained on large datasets of protein-ligand complexes and their experimental binding affinities. stanford.edufrontiersin.org | Can model complex, non-linear relationships and often achieve higher accuracy than classical methods. nih.govstanford.edu | Can be a "black box," making the physical basis of predictions difficult to interpret; prone to overfitting if not carefully validated. |

The prediction of the binding pose is the first challenge for a scoring function. It must correctly identify the native-like conformation from a multitude of computer-generated poses. Subsequently, the scoring function is used to predict the binding affinity, which is a more challenging task. While many scoring functions can successfully predict the binding mode, accurately ranking a diverse set of ligands by their experimental binding affinities remains a significant challenge in computational chemistry. nih.govstanford.edu For this compound, a well-chosen scoring function would be able to correctly place the phosphinate group in the catalytic center of a hydrolase and provide a score that reflects its potential as a substrate or inhibitor relative to other compounds.

Multiscale Modeling Approaches for Biochemical Reactions Involving Phosphinates

Biochemical reactions, such as the enzymatic hydrolysis of this compound, are complex events that span multiple time and length scales. nih.govresearchgate.net The breaking and forming of chemical bonds is a quantum mechanical phenomenon occurring on femtosecond timescales, while the conformational changes of the surrounding enzyme can occur on nanosecond to millisecond timescales. Multiscale modeling approaches are essential to capture the full complexity of these processes in a computationally feasible manner. rsc.orgrsc.org

The most prominent multiscale method for studying enzyme reactions is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. rsc.orgnih.govnih.gov In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region includes the atoms directly involved in the chemical reaction (e.g., the this compound substrate and the key catalytic residues of the enzyme's active site). This small but critical part of the system is treated with a high-level, computationally expensive quantum mechanics method. nih.govnih.gov This allows for an accurate description of electronic effects, such as charge redistribution and bond breaking/formation. researchgate.netresearcher.life

The MM Region: The remainder of the enzyme and the surrounding solvent are treated using a classical molecular mechanics force field. This approach is computationally much cheaper and allows for the simulation of a large system, capturing the influence of the protein environment on the reaction. rsc.org

By combining these two levels of theory, QM/MM methods provide a balance between accuracy and computational cost, enabling the study of reaction pathways, the characterization of transition states, and the calculation of activation energies for enzymatic reactions involving phosphinates. rsc.orgresearchgate.net For the hydrolysis of this compound, a QM/MM simulation could elucidate the detailed mechanism, such as whether the reaction proceeds through an associative or dissociative pathway, and quantify the catalytic effect of the enzyme by comparing the calculated activation energy to that of the uncatalyzed reaction in solution. rsc.org

Beyond QM/MM, other multiscale strategies can involve linking different levels of simulation, from atomistic models to coarse-grained representations and continuum models, to study processes that occur over longer timescales, such as substrate binding/unbinding or large-scale protein conformational changes that may be coupled to the catalytic event. These advanced modeling techniques are indispensable for gaining a comprehensive, dynamic understanding of how enzymes interact with and process phosphinate compounds.

Applications in Chemical Biology and Advanced Probe Development

Design and Synthesis of p-Nitrophenyl Phosphinate-Based Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label and characterize the active state of entire enzyme families within complex biological systems. This compound serves as a key "warhead" in the design of activity-based probes (ABPs) due to its reactivity with nucleophilic residues in enzyme active sites.

Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammals, playing critical roles in processes ranging from digestion to neurotransmission. These enzymes utilize a catalytic serine residue to hydrolyze substrates. This compound-based probes are designed to react covalently and irreversibly with this active-site serine. The p-nitrophenolate acts as a good leaving group, promoting the nucleophilic attack from the serine hydroxyl group onto the phosphorus center. This reaction forms a stable phosphinylated enzyme, effectively inactivating it and allowing for its detection and identification.

Newer generations of these probes have been developed with enhanced features. For instance, phenyl phosphonate (B1237965) probes equipped with an azide (B81097) handle for click chemistry have shown significant advantages over traditional fluorophosphonate probes. These benefits include easier synthesis, improved cell permeability, and tunable reactivity based on the specific phenolate (B1203915) leaving group used. nih.govsigmaaldrich.com This tunability allows for the development of probes with distinct reactivity profiles, enabling the targeting of a broader range of serine hydrolases.

The general mechanism for the labeling of a serine hydrolase by a this compound-based probe is outlined below:

Enzyme-Ser-OH + p-NO₂-Ph-O-P(O)(R)-H → Enzyme-Ser-O-P(O)(R)-H + p-NO₂-Ph-OHIn this reaction, the active site serine of the enzyme attacks the phosphorus atom of the probe, leading to the displacement of the p-nitrophenol leaving group and the formation of a stable, covalent phosphinylated enzyme.

To visualize and isolate enzyme targets, this compound warheads are typically appended with reporter tags. This is often achieved through a modular design where the phosphinate is linked to a tag via a flexible linker. The tag can be either a fluorophore for direct visualization or an affinity handle, such as biotin (B1667282), for enrichment and subsequent identification by mass spectrometry. wikipedia.orgnih.gov

Fluorescent Probes: These probes incorporate a fluorescent dye, allowing for the in-gel visualization of labeled enzymes. This provides a rapid method to assess the activity of specific enzymes in a proteome. For example, a p-nitrophenyl phosphonate probe containing a polarity-sensitive fluorophore has been used to monitor the micropolarity around the active site of lipases. nih.gov

Affinity-Based Probes: These probes contain an affinity tag like biotin or a "clickable" handle such as an alkyne or azide. After labeling, the tagged enzymes can be captured on an affinity matrix (e.g., streptavidin beads for biotinylated probes). The captured proteins are then identified and quantified using mass spectrometry-based proteomics. This approach allows for large-scale profiling of enzyme activities in various biological contexts. wikipedia.org The use of clickable tags offers greater flexibility, as the reporter group (fluorophore or biotin) can be attached in a secondary step via bioorthogonal chemistry after the initial labeling. nih.govnih.gov

| Probe Type | Reporter Tag | Detection/Analysis Method | Application |

| Fluorescent Probe | Fluorophore (e.g., TAMRA) | In-gel fluorescence scanning, Fluorescence Microscopy | Visualization of enzyme activity, real-time monitoring |

| Affinity-Based Probe | Biotin, Desthiobiotin | Affinity enrichment, Mass Spectrometry | Proteome-wide enzyme activity profiling, Target identification |

| Clickable Probe | Alkyne, Azide | Bioorthogonal ligation with a reporter tag, subsequent analysis | Flexible and modular probe design for various applications |

Phosphinate Derivatives as Enzyme Inhibitors and Transition State Analogues

The structural and electronic similarity of the phosphinate group to the tetrahedral transition state of ester and amide hydrolysis makes this compound derivatives potent enzyme inhibitors. researchgate.netescholarship.org They act as transition-state analogues, binding tightly to the active site of enzymes that catalyze phosphoryl or phosphinyl transfer reactions.

The principles of rational drug design are often employed to develop specific inhibitors based on the this compound scaffold. researchgate.netnih.gov By modifying the R-group attached to the phosphorus atom, selectivity for different enzyme families can be achieved. For example, incorporating side chains that mimic the natural substrate of a target enzyme can significantly increase the potency and specificity of the inhibitor. This approach has been successfully used to design inhibitors for various enzyme classes, including lipases and peptidases. researchgate.net The design process often involves understanding the structure-function relationship of the target enzyme to predict mutants that could lead to desired properties. wikipedia.org

This compound derivatives are valuable tools for studying the catalytic mechanisms of enzymes. As mechanism-based inhibitors, they form a covalent adduct with the enzyme, which mimics a key intermediate in the catalytic cycle. wpmucdn.com For instance, triacylglycerol analogue p-nitrophenyl phosphonates react with the active-site serine of lipases to form a covalent complex that mimics the first transition state of ester hydrolysis. nih.gov The stability of this complex allows researchers to trap and study the enzyme in a state that is structurally similar to its transition state, providing insights into the catalytic mechanism. These studies have been instrumental in understanding the hydrolysis of substrates like p-nitrophenyl phosphate (B84403) and the role of the transition state in enzymatic reactions.

| Enzyme Class | R-Group on Phosphinate | Inhibition Rationale |

| Lipases | Long alkyl chain | Mimics the fatty acid portion of a triacylglycerol substrate. nih.gov |

| Peptidases | Amino acid or peptide analogue | Mimics the peptide substrate, targeting the active site. researchgate.net |

| Pyruvate (B1213749) Dehydrogenase | Acetyl group | Acts as a pyruvate analogue, forming a stable adduct with the thiamin diphosphate (B83284) coenzyme. wpmucdn.com |

Utilizing this compound in Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. While this compound is not a typical reactant in common bioorthogonal "click" reactions like azide-alkyne cycloadditions or Staudinger ligations, its electrophilic nature makes it a useful tool for bioconjugation.

The p-nitrophenyl group is an excellent leaving group, making the phosphorus center susceptible to nucleophilic attack. This reactivity can be harnessed to covalently link molecules to proteins that have a suitably positioned nucleophile, such as a cysteine or a catalytically active serine. A notable application involves the creation of bifunctional linkers for constructing larger biomolecular assemblies. For example, a bis(ethyl p-nitrophenyl phosphonate) linker has been synthesized and used to join cutinase protein domains, demonstrating the utility of this chemistry in protein engineering and the synthesis of cyclic megamolecules.

In this context, the phosphinate acts as a reactive handle for site-specific modification. If a protein is engineered to contain a uniquely reactive nucleophilic residue, it can be selectively labeled with a molecule containing a this compound moiety. This strategy allows for the conjugation of various payloads, such as drugs, imaging agents, or other proteins, to a specific site on a target protein. This approach is conceptually similar to affinity labeling but is applied in a bioorthogonal manner to create new biomolecular constructs.

Advanced Spectroscopic and Analytical Methodologies in P Nitrophenyl Phosphinate Research

NMR Spectroscopy (e.g., ³¹P NMR) for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of phosphorus-containing compounds. nih.govmdpi.com Phosphorus-31 (³¹P) NMR is particularly powerful due to the ³¹P nucleus having a natural abundance of 100% and a spin of ½, which results in sharp, easily interpretable signals. wikipedia.org The technique provides unambiguous confirmation of the phosphorus environment, making it ideal for verifying the structure of p-nitrophenyl phosphinate and its derivatives. oxinst.com

The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state and the nature of its substituents. wikipedia.orgtrilinkbiotech.com This sensitivity allows for clear differentiation between various classes of organophosphorus compounds, such as phosphines, phosphites, phosphonates, and phosphates. oxinst.com For a phosphinate like this compound, the ³¹P chemical shift provides a distinct signature that confirms its structure.

Beyond static structural confirmation, ³¹P NMR is a valuable technique for elucidating reaction mechanisms. researchgate.net The progress of a reaction, such as the hydrolysis of this compound, can be monitored directly within the NMR tube. Spectra recorded over time will show the disappearance of the signal corresponding to the starting phosphinate and the simultaneous appearance of new signals corresponding to the phosphinate product and inorganic phosphate (B84403), if applicable. rsc.org This allows for the identification of intermediates and the determination of reaction kinetics, providing deep insight into the hydrolytic mechanism. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Various Organophosphorus Compounds Chemical shifts are referenced to 85% H₃PO₄.

| Compound Class | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Phosphines (R₃P) | +60 to -240 |

| Phosphine Oxides (R₃P=O) | +25 to +50 |

| Phosphinates (R₂P(O)OR') | +20 to +60 |

| Phosphonates (RP(O)(OR')₂) | 0 to +35 |

| Phosphates (P(O)(OR)₃) | +5 to -20 |

Mass Spectrometry-Based Approaches for Reaction Monitoring and Product Identification

Mass spectrometry (MS) offers a rapid, sensitive, and accurate approach for directly monitoring chemical and enzymatic reactions without the need for a chromogenic or radiolabeled substrate. scripps.edu Techniques such as electrospray ionization mass spectrometry (ESI-MS) are exceptionally well-suited for studying the hydrolysis of this compound in real-time. scripps.edu

In a typical MS-based enzyme assay, the reaction mixture is analyzed at various time points. The mass spectrometer detects and quantifies the ions based on their mass-to-charge (m/z) ratio. This allows for the simultaneous tracking of the reactant (this compound), the hydrolysis product (p-nitrophenol), and the resulting phosphinate anion. This direct detection of all components provides unambiguous identification of products and intermediates, a key advantage over methods that rely solely on the appearance of a single product. beilstein-institut.de

The accuracy and reproducibility of mass spectrometry make it a powerful tool for quantitative kinetic studies, enabling the determination of key enzymatic parameters. scripps.edu Furthermore, MS is invaluable for confirming the final structure of reaction products, especially in complex biological matrices or when unexpected side reactions may occur. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to fragment ions of interest, providing additional structural information that confirms the identity of the products with high confidence. beilstein-institut.denih.gov

UV-Visible Spectroscopy for Reaction Kinetics and Chromogenic Detection

UV-Visible (UV-Vis) spectroscopy is the most common and accessible method for studying the kinetics of reactions involving this compound. nih.govsemanticscholar.org The utility of this technique hinges on the chromogenic properties of the hydrolysis product, p-nitrophenol. While the this compound ester is colorless, its hydrolysis liberates p-nitrophenol, which has a distinct yellow color in neutral to alkaline solutions. umcs.pl

This color change is due to the pH-dependent equilibrium of p-nitrophenol. unirioja.es In acidic solutions, the protonated phenol (B47542) form is predominant and exhibits a maximum absorbance (λₘₐₓ) in the ultraviolet region around 317-320 nm. umcs.plunirioja.es Under neutral or, more effectively, alkaline conditions (pH > 7.15), it deprotonates to form the p-nitrophenolate anion, which is bright yellow and absorbs strongly in the visible range, with a λₘₐₓ around 400-405 nm. umcs.pl

By monitoring the increase in absorbance at ~400 nm over time, the rate of product formation can be precisely measured. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the p-nitrophenolate ion. depauw.edujcsp.org.pk This relationship allows for the straightforward calculation of reaction rates and the investigation of enzyme kinetics, making it a cornerstone technique for characterizing enzymes that hydrolyze p-nitrophenyl-based substrates. researchgate.net

Table 2: Spectroscopic Properties of p-Nitrophenol for UV-Vis Analysis

| Species | Predominant pH Range | Appearance | Absorbance Maximum (λₘₐₓ) |

|---|---|---|---|

| p-Nitrophenol (protonated) | Acidic (pH < 7) | Colorless | ~317 nm |

| p-Nitrophenolate (deprotonated) | Alkaline (pH > 7.2) | Yellow | ~400-405 nm |

X-ray Crystallography of Phosphinate-Enzyme Complexes

X-ray crystallography is a powerful technique that provides a static, high-resolution, three-dimensional picture of how a molecule like a phosphinate inhibitor binds within the active site of an enzyme. biologiachile.clnih.gov While structures containing this compound itself are specific, extensive crystallographic work on closely related phosphonate (B1237965) inhibitors provides critical insights into the binding modes of these phosphorus-based compounds. nih.govnih.govsemanticscholar.orguq.edu.au

Crystal structures of phosphonate-enzyme complexes reveal the precise atomic interactions responsible for potent inhibition. mdpi.com These studies frequently show that the phosphinyl oxygens of the inhibitor engage in crucial interactions. For example, in metalloenzymes, one or both oxygen atoms may directly coordinate with a catalytic metal ion, such as zinc, in the active site. nih.gov In other enzymes, the negatively charged oxygen atoms are stabilized by forming strong hydrogen bonds with backbone amide groups in a region known as the oxyanion hole, and with the side chains of nearby amino acid residues like arginine or lysine. nih.govsemanticscholar.org

This atomic-level information is invaluable for understanding the mechanism of inhibition and serves as a foundation for structure-based drug design. nih.gov By visualizing how a phosphinate or phosphonate scaffold orients itself within the active site, researchers can rationally design new inhibitors with improved potency and selectivity. uq.edu.au

Table 3: Representative Protein Data Bank (PDB) Entries for Phosphonate-Enzyme Complexes

| Enzyme | Inhibitor Type | PDB ID |

|---|---|---|

| Carboxypeptidase A | Phosphonate transition-state analogue | 5CPA |

| Hypoxanthine Phosphoribosyltransferase | Acyclic Nucleoside Phosphonate | 6OSI |

| Patatin-17 | Diisopropylphosphorofluoridate (Aged) | 4O2E |

| FomA | Fosfomycin (phosphonate antibiotic) | 3FDS |

Future Directions and Emerging Research Avenues for P Nitrophenyl Phosphinate

Development of Next-Generation Phosphinate-Based Research Tools

The foundation of p-nitrophenyl phosphinate as a reactive probe in biochemistry is well-established, particularly in the study of enzymes such as serine hydrolases. The future in this area lies in creating more sophisticated, selective, and multifunctional research tools.

One promising direction is the design of activity-based protein profiling (ABPP) probes with enhanced specificity. nih.gov Current probes, like fluorophosphonates and diphenyl phosphonates, are known to target the active site serine residue in a broad range of hydrolases. nih.govresearchgate.net By modifying the organic substituents on the phosphorus atom of a this compound core, researchers can develop next-generation probes that target specific subfamilies of enzymes or even individual enzymes within a complex proteome. This could involve incorporating moieties that mimic the natural substrates of the target enzyme, thereby increasing the probe's affinity and selectivity.